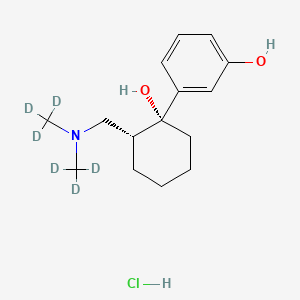

(+)-O-Désméthyl Tramadol-D6

Vue d'ensemble

Description

(+)-O-DesMethyl TraMadol-D6 is a deuterated analog of O-DesMethyl Tramadol, a major active metabolite of the analgesic drug tramadol. This compound is often used in pharmacokinetic studies and as an internal standard in mass spectrometry due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms, providing a distinct mass difference that aids in the accurate quantification of tramadol and its metabolites in biological samples.

Applications De Recherche Scientifique

(+)-O-DesMethyl TraMadol-D6 is widely used in scientific research, particularly in:

Pharmacokinetics: Used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of tramadol and its metabolites.

Analytical Chemistry: Employed in the development and validation of analytical methods for the quantification of tramadol in biological samples.

Medicine: Investigated for its potential therapeutic effects and as a tool to understand the pharmacological properties of tramadol.

Industry: Utilized in the quality control and standardization of tramadol formulations.

Analyse Biochimique

Biochemical Properties

(+)-O-DesMethyl TraMadol-D6 interacts with various enzymes and proteins in the body. It is primarily metabolized by the enzyme cytochrome P450 (CYP) 2D6 . The nature of these interactions involves the conversion of tramadol to (+)-O-DesMethyl TraMadol-D6, which is a crucial step in the metabolic pathway of tramadol .

Cellular Effects

The effects of (+)-O-DesMethyl TraMadol-D6 on cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular signaling pathways and affecting gene expression

Molecular Mechanism

At the molecular level, (+)-O-DesMethyl TraMadol-D6 exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit or activate certain enzymes, which can lead to changes in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (+)-O-DesMethyl TraMadol-D6 can change over time. This includes its stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of (+)-O-DesMethyl TraMadol-D6 can vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

(+)-O-DesMethyl TraMadol-D6 is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 (CYP) 2D6, CYP2B6, and CYP3A4 . These interactions can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of (+)-O-DesMethyl TraMadol-D6 within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can affect its localization or accumulation within the body .

Subcellular Localization

The subcellular localization of (+)-O-DesMethyl TraMadol-D6 can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-O-DesMethyl TraMadol-D6 typically involves the deuteration of O-DesMethyl Tramadol. The process begins with the preparation of O-DesMethyl Tramadol, which is achieved through the demethylation of tramadol. This is followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of (+)-O-DesMethyl TraMadol-D6 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Demethylation of Tramadol: Using reagents such as boron tribromide or other demethylating agents.

Deuteration: Employing deuterated reagents like deuterated methanol or deuterated chloroform under controlled conditions to replace hydrogen atoms with deuterium.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-O-DesMethyl TraMadol-D6 undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to form alcohols or amines.

Substitution: Undergoes nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various derivatives of tramadol, such as ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Mécanisme D'action

(+)-O-DesMethyl TraMadol-D6 exerts its effects primarily through its interaction with opioid receptors and inhibition of serotonin and norepinephrine reuptake. The molecular targets include:

Opioid Receptors: Binds to µ-opioid receptors, leading to analgesic effects.

Serotonin and Norepinephrine Reuptake Inhibition: Inhibits the reuptake of these neurotransmitters, enhancing their levels in the synaptic cleft and contributing to pain relief.

Comparaison Avec Des Composés Similaires

Similar Compounds

O-DesMethyl Tramadol: The non-deuterated analog, which is also an active metabolite of tramadol.

Tramadol: The parent compound, widely used as an analgesic.

N-DesMethyl Tramadol: Another metabolite of tramadol with distinct pharmacological properties.

Uniqueness

(+)-O-DesMethyl TraMadol-D6 is unique due to its deuterium labeling, which provides advantages in analytical applications, such as improved accuracy in mass spectrometry and reduced interference from endogenous compounds. This makes it a valuable tool in pharmacokinetic studies and analytical chemistry.

Propriétés

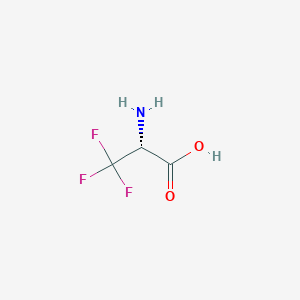

IUPAC Name |

3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-YATKDSQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344847 | |

| Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261393-87-6 | |

| Record name | O-Desmethyl-cis-tramadol-d6 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)